molecular formula C21H32ClN5O2 B12408215 Buspirone-d8 Hydrochloride CAS No. 1216761-39-5

Buspirone-d8 Hydrochloride

Cat. No.: B12408215
CAS No.: 1216761-39-5
M. Wt: 430.0 g/mol
InChI Key: RICLFGYGYQXUFH-WPEKBPPBSA-N
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Description

Buspirone-d8 Hydrochloride is a deuterated form of buspirone hydrochloride. It is primarily used as an internal standard for the quantification of buspirone by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This compound is a partial agonist of the serotonin (5-HT) receptor subtype 5-HT1A and is commonly utilized in pharmacological and neurological research due to its specific properties and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Buspirone-d8 Hydrochloride is synthesized through a multi-step process involving the incorporation of deuterium atoms into the buspirone molecule. The synthesis typically involves the following steps:

    Deuteration: Introduction of deuterium atoms into the buspirone molecule.

    Hydrochloride Formation: Conversion of the deuterated buspirone into its hydrochloride salt form.

The reaction conditions for these steps often involve the use of deuterated reagents and solvents, such as deuterated methanol, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Buspirone-d8 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with nucleophiles or electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered functional groups .

Scientific Research Applications

Buspirone-d8 Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Buspirone-d8 Hydrochloride exerts its effects by acting as a partial agonist at the serotonin (5-HT) receptor subtype 5-HT1A. It binds to these receptors with high affinity, modulating the activity of serotonin, a neurotransmitter involved in mood regulation. This mechanism of action distinguishes it from other anxiolytic drugs, such as benzodiazepines, which act on different neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for accurate quantification in analytical studies. Its specific interaction with serotonin receptors also sets it apart from other anxiolytic drugs, making it a valuable tool in pharmacological and neurological research .

Properties

CAS No.

1216761-39-5

Molecular Formula

C21H32ClN5O2

Molecular Weight

430.0 g/mol

IUPAC Name

8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride

InChI

InChI=1S/C21H31N5O2.ClH/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9H,1-4,6-7,10-17H2;1H/i3D2,4D2,10D2,11D2;

InChI Key

RICLFGYGYQXUFH-WPEKBPPBSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4.Cl

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl

Origin of Product

United States

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